Hydrophobicity (logP) of 1,4-Bis(chloromethyl)-2,5-didodecylbenzene vs. Unsubstituted Bis(chloromethyl)benzene
The calculated logP of 1,4-bis(chloromethyl)-2,5-didodecylbenzene is 12.09, which is approximately 8.9 log units higher than that of the unsubstituted bis(chloromethyl)benzene (logP ~3.15 for 1,3-isomer, representative of the parent scaffold) [1]. This ~9-order-of-magnitude increase in predicted lipophilicity directly impacts monomer solubility in non-polar media and the solution processability of derived polymers.
| Evidence Dimension | Octanol-water partition coefficient (logP, calculated) |
|---|---|
| Target Compound Data | logP = 12.09 |
| Comparator Or Baseline | 1,3-Bis(chloromethyl)benzene (CAS 626-16-4): logP = 3.15 |
| Quantified Difference | ΔlogP ≈ +8.94 (target compound is ~9 orders of magnitude more lipophilic) |
| Conditions | Calculated logP values from Chemsrc (target) and Chembase (comparator); not experimentally determined in the same study |
Why This Matters
A logP difference of ~9 units dictates that the didodecyl monomer requires fundamentally different solvent systems and processing conditions than short-chain analogs, directly affecting procurement decisions for solution-based polymerization workflows.
- [1] Chembase. 1,3-Bis(chloromethyl)benzene. LogP: 3.14773. http://www.chembase.cn/molecule-134493.html View Source
